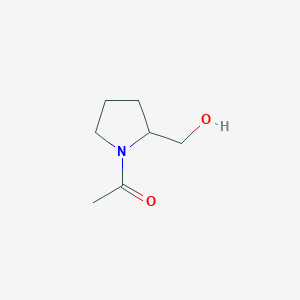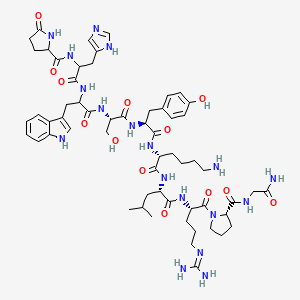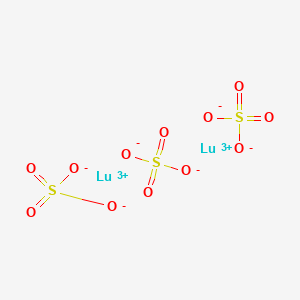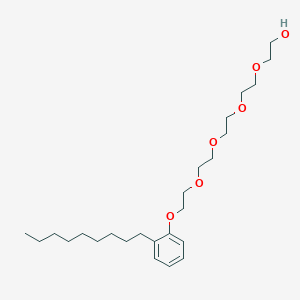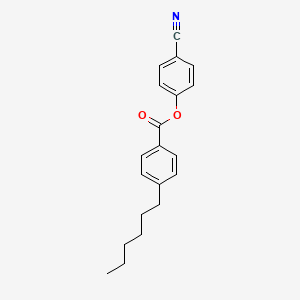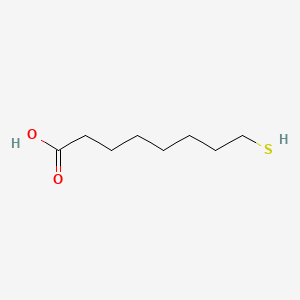
Ácido 8-Mercaptooctanoico
Descripción general
Descripción
8-Mercaptooctanoic acid (MOA) is a carboxylic acid terminated alkanethiol . It forms self-assembled monolayers (SAMs) that facilitate subsequent surface immobilization of other molecular species . MOA consists of thiol and carboxylic groups which helps in the surface treatment of different nanoparticles .
Synthesis Analysis
While specific synthesis methods for 8-Mercaptooctanoic acid were not found in the search results, it’s known that it’s used in scientific research and finds applications in various fields such as materials science, pharmaceuticals, and nanotechnology.Molecular Structure Analysis
The empirical formula of 8-Mercaptooctanoic acid is C8H16O2S . Its molecular weight is 176.28 . The SMILES string representation of its structure is OC(=O)CCCCCCCS .Chemical Reactions Analysis
8-Mercaptooctanoic acid forms a self-assembled monolayer (SAM) on the surface of nanoparticles . It’s used as a SAM for surface modification of gold electrodes for quartz crystal microbalance (QCMB) measurement . It may also be used for preparation of nitric oxide based gold nanoparticles (NO-AuNPs) for macrophage photo-thermal therapy under NIR irradiation .Physical And Chemical Properties Analysis
8-Mercaptooctanoic acid has a refractive index of n20/D 1.4808 and a density of 1.0326 g/mL at 25 °C . It’s stored at a temperature of −20°C .Aplicaciones Científicas De Investigación
Modificación de la Superficie de Electrodos de Oro
Ácido 8-Mercaptooctanoico: se utiliza en la formación de monocapas autoensambladas (SAM) sobre electrodos de oro. Estas SAM son cruciales para modificar las propiedades superficiales de los electrodos utilizados en las mediciones de microbalanza de cristal de cuarzo (QCMB) . La presencia de grupos tiol y carboxílicos en la molécula permite una interacción versátil con la superficie de oro, lo cual es esencial para aplicaciones analíticas precisas.
Absorción de Ferritina y Captación de Hierro
El compuesto facilita la absorción de ferritina en electrodos de oro . Esta aplicación es particularmente relevante en el estudio de la captación de hierro en las células, ya que la ferritina es una proteína que almacena y libera hierro. La capacidad de controlar la absorción de ferritina en las superficies puede conducir a avances en la comprensión y el tratamiento de los trastornos relacionados con el hierro.
Terapia Fototérmica
This compound: se puede utilizar para preparar nanopartículas de oro basadas en óxido nítrico (NO-AuNPs). Estas nanopartículas están diseñadas para la terapia fototérmica de macrófagos bajo irradiación de infrarrojo cercano (NIR) . La terapia es un enfoque prometedor para el tratamiento dirigido del cáncer, utilizando el calor generado por las nanopartículas para destruir las células cancerosas.
Eficiencia de los Dispositivos Semiconductores
Los grupos finales hidrofílicos formados por SAM de This compound pueden actuar como un recubrimiento protector en los electrodos dentro de los dispositivos semiconductores . Este recubrimiento mejora la eficiencia del transporte de electrones, lo cual es crítico para el rendimiento de varios componentes electrónicos.
Funcionalización de Superficies Terminadas en Ácido Carboxílico
El extremo ácido carboxílico de las SAM formadas por This compound se puede funcionalizar aún más . Esta propiedad se aprovecha para introducir grupos finales más complejos, que se pueden adaptar para interacciones específicas en una gama de aplicaciones bioquímicas y de la ciencia de los materiales.
Barrera Protectora para la Deposición de la Capa de Óxido
This compound: también se utiliza para formar una monocapa de barrera protectora. Esta capa es esencial para la deposición de una capa de óxido pasivante , lo cual es un paso crítico en la fabricación de varios dispositivos electrónicos y ópticos.
Mecanismo De Acción
Target of Action
8-Mercaptooctanoic acid, also known as 8-sulfanyloctanoic acid or MOA, primarily targets the surface of nanoparticles . It forms self-assembled monolayers (SAMs) on these surfaces, facilitating subsequent surface immobilization of other molecular species .
Mode of Action
MOA interacts with its targets (nanoparticles) by forming a self-assembled monolayer (SAM) on their surface . This interaction is facilitated by the thiol and carboxylic groups present in MOA, which aid in the surface treatment of different nanoparticles .
Biochemical Pathways
For instance, it can modify the surface of gold electrodes for quartz crystal microbalance (QCMB) measurement .
Pharmacokinetics
Its ability to form sams suggests it may have unique distribution properties, particularly in environments containing nanoparticles .
Result of Action
The primary result of MOA’s action is the formation of SAMs on nanoparticle surfaces . These SAMs can facilitate the absorption of other molecules, such as ferritin, on gold electrodes . They can also be used to prepare nitric oxide-based gold nanoparticles for macrophage photo-thermal therapy under NIR irradiation .
Action Environment
The action of MOA can be influenced by environmental factors. For instance, the solvent environment of the adsorption process can affect the quality and electrochemical properties of the formed alkanethiol layers . Furthermore, the presence of various hydrophilic terminal groups in the thiol chain can also impact the regularity of the thiol layer .
Safety and Hazards
8-Mercaptooctanoic acid is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/eye protection/face protection when handling this compound .
Direcciones Futuras
8-Mercaptooctanoic acid finds applications in various fields such as materials science, pharmaceuticals, and nanotechnology. Its unique properties, such as the ability to form self-assembled monolayers (SAMs), make it a valuable compound for future research and applications.
Relevant Papers One paper discusses the influence of the terminal functional group of the alkyl chain and environment of the self-assembly process on electron transport through the thiol layer . Another paper discusses the use of 8-Mercaptooctanoic acid in the functionalization of gold nanorods for controlled drug delivery .
Análisis Bioquímico
Biochemical Properties
8-Mercaptooctanoic acid plays a significant role in biochemical reactions due to its ability to form SAMs. These monolayers facilitate the immobilization of other molecular species on surfaces, which is crucial for various biochemical assays and sensor applications . The thiol group in 8-Mercaptooctanoic acid interacts with gold surfaces, forming strong gold-thiol bonds, while the carboxylic acid group can interact with proteins, enzymes, and other biomolecules through hydrogen bonding and electrostatic interactions . This dual functionality allows 8-Mercaptooctanoic acid to act as a linker molecule, facilitating the attachment of biomolecules to surfaces for subsequent biochemical analyses.
Cellular Effects
8-Mercaptooctanoic acid influences various cellular processes by modifying the surface properties of nanoparticles and electrodes used in cellular assays . It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism by providing a stable and functionalized surface for cell attachment and growth . The presence of 8-Mercaptooctanoic acid on surfaces can enhance the uptake of specific molecules by cells, thereby influencing cellular functions and responses.
Molecular Mechanism
At the molecular level, 8-Mercaptooctanoic acid exerts its effects through the formation of SAMs on surfaces . The thiol group forms covalent bonds with gold surfaces, creating a stable monolayer. This monolayer can then interact with various biomolecules through the carboxylic acid group, facilitating enzyme inhibition or activation, and changes in gene expression . The ability of 8-Mercaptooctanoic acid to form stable and functionalized surfaces is key to its molecular mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Mercaptooctanoic acid can change over time due to its stability and degradation properties . The compound is generally stable when stored at low temperatures (-20°C), but its activity can decrease over time if not stored properly . Long-term studies have shown that 8-Mercaptooctanoic acid can maintain its functional properties for extended periods, making it suitable for in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 8-Mercaptooctanoic acid in animal models vary with different dosages. At low doses, it has been shown to be non-toxic and effective in modifying surface properties for biochemical assays . At high doses, it may exhibit toxic effects, including irritation to the respiratory system and skin . It is important to determine the optimal dosage to avoid adverse effects while achieving the desired biochemical modifications.
Metabolic Pathways
8-Mercaptooctanoic acid is involved in metabolic pathways related to fatty acid metabolism . It interacts with enzymes and cofactors that facilitate the breakdown and utilization of fatty acids in cells. The presence of the thiol group allows it to participate in redox reactions, influencing metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, 8-Mercaptooctanoic acid is transported and distributed through interactions with transporters and binding proteins . Its localization and accumulation are influenced by its ability to form SAMs on surfaces, which can affect its distribution within cellular compartments . The compound’s transport properties are crucial for its effectiveness in biochemical applications.
Subcellular Localization
8-Mercaptooctanoic acid is primarily localized on the surfaces of nanoparticles and electrodes used in biochemical assays . Its activity and function are influenced by its subcellular localization, which is determined by targeting signals and post-translational modifications . The ability to direct 8-Mercaptooctanoic acid to specific compartments or organelles enhances its utility in various biochemical applications.
Propiedades
IUPAC Name |
8-sulfanyloctanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2S/c9-8(10)6-4-2-1-3-5-7-11/h11H,1-7H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYEMIKRWWMYBFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC(=O)O)CCCS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40225336 | |
| Record name | Octanoic acid, 8-mercapto- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40225336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74328-61-3 | |
| Record name | Octanoic acid, 8-mercapto- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074328613 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octanoic acid, 8-mercapto- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40225336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Mercaptooctanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

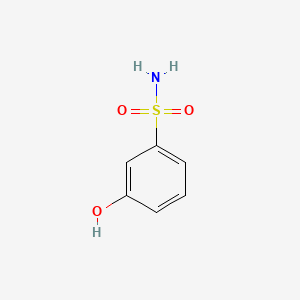
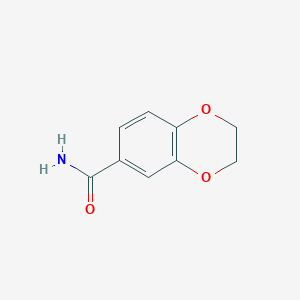
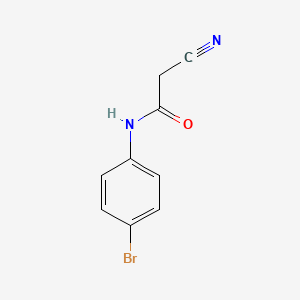
![[2,2'-Bithiophene]-5,5'-dicarboxylic acid](/img/structure/B1593934.png)
